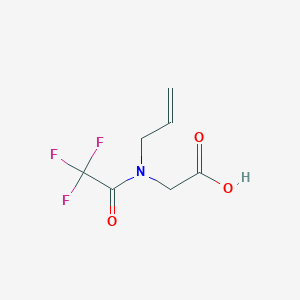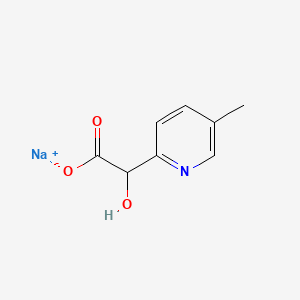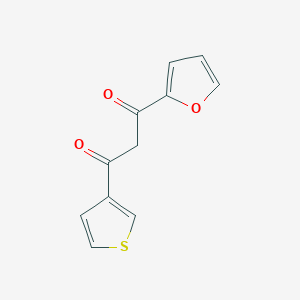![molecular formula C6H11ClN2O B13496071 (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-2,6-diazabicyclo[321]octan-3-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5R)-2,6-diazabicyclo[3.2.1]octane: Lacks the ketone group, leading to different reactivity and applications.
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
Uniqueness
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and ketone functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C6H11ClN2O |
|---|---|
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-2-4-1-5(8-6)3-7-4;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
PQAXNNJLRDUAKY-TYSVMGFPSA-N |
Isomerische SMILES |
C1[C@@H]2CC(=O)N[C@H]1CN2.Cl |
Kanonische SMILES |
C1C2CC(=O)NC1CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
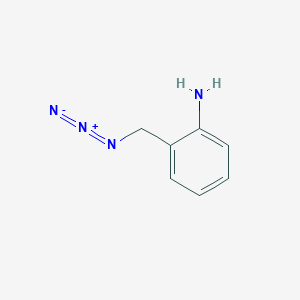



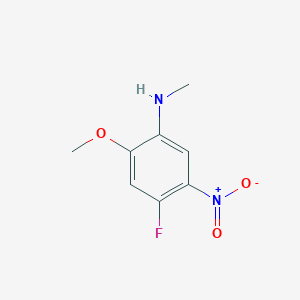
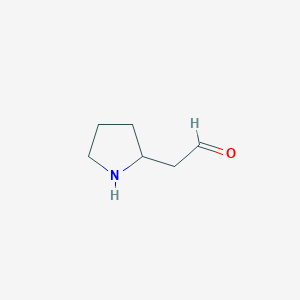
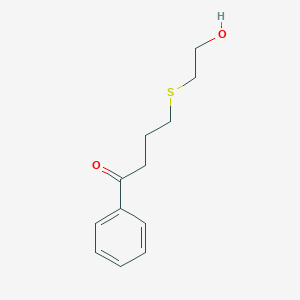
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
